(4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. This compound features a pyrrolo[2,3-c]pyridine core structure, which contributes to its potential biological activities and utility as a building block for more complex molecules. The chemical structure includes a bromine atom at the fourth position of the pyrrolo ring and a hydroxymethyl group at the second position, making it a versatile intermediate in various synthetic pathways.
Classification: This compound is classified under heterocyclic organic compounds, specifically within the category of nitrogen-containing heterocycles. Its molecular formula is , with a molar mass of approximately 227.06 g/mol .
The synthesis of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol typically involves several key steps:
The molecular structure of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol can be described as follows:
The compound's InChI representation is InChI=1S/C8H7BrN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-3,11-12H,4H2
, and its canonical SMILES notation is C1=C2C=C(NC2=CN=C1Br)CO
.
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol can participate in several types of chemical reactions:
The mechanism of action for (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol primarily revolves around its reactivity due to the presence of both the bromine atom and the hydroxymethyl group.
These transformations are crucial for developing compounds with specific therapeutic profiles .
The physical and chemical properties of (4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 227.06 g/mol |
Density | 1.770 g/cm³ |
Melting Point | 188–189 °C |
Boiling Point | Approximately 337.6 °C |
Flash Point | 157.986 °C |
pKa | 13.73 ± 0.40 (predicted) |
Appearance | Solid |
Storage Conditions | 2–8 °C (protect from light) |
The compound is classified as an irritant and should be handled with care .
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol has significant applications in scientific research:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 8028-48-6
CAS No.: 3446-35-3